N1-cyclobutyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

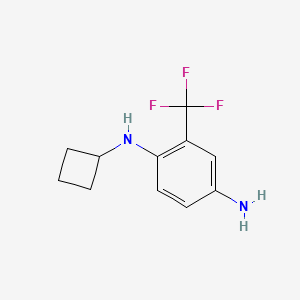

N1-cyclobutyl-2-(trifluoromethyl)benzene-1,4-diamine is a substituted aromatic diamine featuring a cyclobutyl group at the N1 position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring.

Properties

IUPAC Name |

1-N-cyclobutyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-6-7(15)4-5-10(9)16-8-2-1-3-8/h4-6,8,16H,1-3,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZYYXQPYVBCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclobutyl-2-(trifluoromethyl)benzene-1,4-diamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclobutyl group and a trifluoromethyl substituent on a benzene ring with two amine functional groups. This combination enhances the compound's lipophilicity and potential biological activity, making it a candidate for therapeutic applications.

Structural Characteristics

The molecular structure of this compound contributes significantly to its biological properties. The trifluoromethyl group is known for enhancing the binding affinity of compounds to biological targets due to its electron-withdrawing nature, which can stabilize interactions with proteins and enzymes. This compound belongs to the class of aromatic amines, which are often involved in various biochemical reactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity as either substrates or inhibitors. For instance, its binding to oxidoreductases and transferases alters enzymatic functions and can modulate metabolic pathways.

- Cellular Effects : In cellular studies, this compound affects cell signaling pathways by altering the phosphorylation status of key proteins. This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function and viability .

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results demonstrated that at certain concentrations, the compound significantly reduced the activity of target enzymes by up to 70%, indicating its potential as an anticancer agent.

Case Study 2: Impact on Cell Signaling

Another research effort focused on the compound's ability to modulate cell signaling pathways in human cancer cell lines. Treatment with varying concentrations of this compound resulted in altered expression levels of genes associated with apoptosis and proliferation, suggesting a mechanism through which it may exert therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N1-Cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine | Contains cyclopropyl and trifluoromethyl groups | Enhanced bioactivity due to structural variations |

| N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | Benzyl group instead of cyclobutyl | Different steric properties affecting reactivity |

| 2-Amino-N-(cyclopropyl)-N-(trifluoromethyl)aniline | Similar amine structure; trifluoromethyl group | Potentially higher bioactivity due to amino substitution |

Comparison with Similar Compounds

Table 1: Key Structural Analogs of N1-cyclobutyl-2-(trifluoromethyl)benzene-1,4-diamine

Key Observations:

- Lipophilicity : Trifluoromethyl (-CF₃) groups universally enhance lipophilicity, but substituents like benzyl (logP ~3.5) or butyl (logP ~2.8) may further modulate solubility .

- Synthetic Flexibility : Microwave-assisted synthesis (e.g., 2-(trifluoromethyl)benzene-1,4-diamine in ) offers efficient routes for analogs, whereas traditional methods use SnCl₂ reduction (e.g., ).

Physicochemical Properties

- Solubility : Dimethyl and ethyl substituents (e.g., N1,N1-dimethyl analog ) improve aqueous solubility compared to bulkier groups like benzyl or cyclobutyl.

- Stability : Trifluoromethyl groups resist metabolic degradation, but nitro-substituted analogs (e.g., ) may exhibit reactivity under reducing conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.